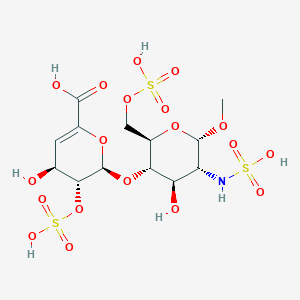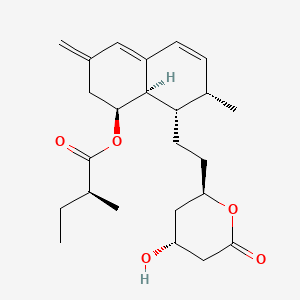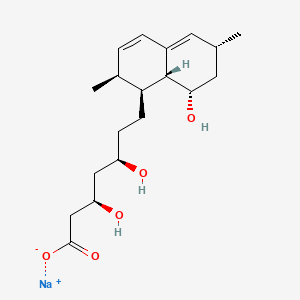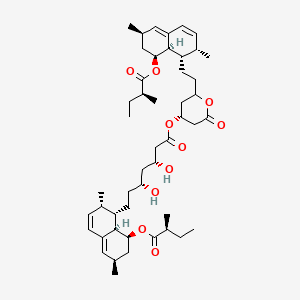
デフルオロアプレピタント
説明
Defluoro Aprepitant is a compound with the molecular formula C23H22F6N4O3 . It is an impurity of Aprepitant, a novel selective neurokinin-1 (NK-1) receptor antagonist . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Defluoro Aprepitant can be represented by its IUPAC name: 3-[[ (2R,3S)-2-[(1R)-1-[3,5-bis (trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one .Chemical Reactions Analysis
Aprepitant, the parent compound of Defluoro Aprepitant, has been studied in various formulations. In one study, a DES formulation and an amorphous form of Aprepitant were able to induce an apparent supersaturation followed by subsequent drug precipitation .Physical and Chemical Properties Analysis
Defluoro Aprepitant has a molecular weight of 516.4 g/mol . Aprepitant, the parent compound, is a basic compound with a pKa value of 9.7 within the pH range 2 to 12 .科学的研究の応用
溶解速度とバイオアベイラビリティの向上
デフルオロアプレピタントの親化合物であるアプレピタントは、水に溶けにくい医薬品の有効成分(API)です。 科学者は固体分散体を用いてその溶解速度とバイオアベイラビリティを向上させてきました {svg_1}. これらの固体分散体では、アプレピタントはアモルファス形態で存在し、その溶解速度が大幅に増加します {svg_2}. ラットにおける薬物動態試験では、アプレピタントの市販製剤であるエメンド®と同等の薬物吸収率が示されました {svg_3}.
ホスファチジルコリンベースの固体分散体による溶解度の向上
研究者らは、アプレピタントの溶解度と溶解を向上させるために、ホスファチジルコリン(PC)ベースの固体分散体を設計・特性評価してきました {svg_4}. 固体分散体は溶媒蒸発法により調製され、フーリエ変換赤外分光法(FTIR)、示差走査熱量測定法、およびX線粉末回折法により特性評価されました {svg_5}. アプレピタントの溶解度と溶解速度は、吸着剤と崩壊剤を含むPCベースの固体分散体では、純粋なアプレピタントおよびポリマーベースの固体分散体と比べて大幅に改善されました {svg_6}.
自己ナノエマルション型薬物送達システム(SNEDDS)の開発
アプレピタントは、水への溶解度が低いため、生物薬剤学的分類システム(BCS)のクラスIIに属します {svg_7}. この問題を克服するために、研究者らはアプレピタントの水への溶解度を向上させるために、自己ナノエマルション型薬物送達システム(SNEDDS)を開発してきました {svg_8}.
作用機序
Target of Action
Defluoro Aprepitant, like its parent compound Aprepitant, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . Substance P is a neuropeptide involved in various biological functions, including pain perception and the regulation of mood disorders. By antagonizing NK1 receptors, Defluoro Aprepitant can inhibit the action of substance P .
Mode of Action
Defluoro Aprepitant interacts with its targets, the NK1 receptors, by binding to them and preventing substance P from attaching to these receptors . This inhibits the transmission of signals that would normally be triggered by the binding of substance P to the NK1 receptors .
Biochemical Pathways
The primary biochemical pathway affected by Defluoro Aprepitant is the substance P/NK1 receptor pathway. By blocking the NK1 receptors, Defluoro Aprepitant prevents the activation of this pathway by substance P . The downstream effects of this inhibition can vary, but they often include a reduction in the perception of pain and potentially a decrease in the occurrence of nausea and vomiting .
Pharmacokinetics
It’s known that aprepitant, the parent compound, is well absorbed and extensively metabolized, primarily by the cyp3a4 enzyme
Result of Action
The molecular and cellular effects of Defluoro Aprepitant’s action primarily involve the inhibition of the substance P/NK1 receptor pathway. This can lead to a decrease in the perception of pain and potentially a reduction in the occurrence of nausea and vomiting . .
生化学分析
Biochemical Properties
Defluoro Aprepitant interacts with various enzymes and proteins. It is known to be metabolized extensively by liver enzymes, primarily CYP3A4 . It has been shown to moderately inhibit CYP3A4 and mildly induce CYP2C9 . These interactions can influence the biochemical reactions involving Defluoro Aprepitant.
Cellular Effects
The cellular effects of Defluoro Aprepitant are not fully understood. It is known that Aprepitant, the parent compound, has significant effects on cell function. It influences cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of Defluoro Aprepitant involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . This means it binds to these receptors and blocks their activity, which can have various effects at the molecular level.
Temporal Effects in Laboratory Settings
Studies on Aprepitant have shown that it has a significant impact on the prevention of chemotherapy-induced nausea and vomiting (CINV) during the first cycle of non-anthracycline plus cyclophosphamide (AC)-based moderately emetogenic chemotherapy .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Defluoro Aprepitant in animal models. Studies on Aprepitant have shown its effects on the lung tissues of rats with an experimental polymicrobial sepsis model .
Metabolic Pathways
Defluoro Aprepitant is involved in various metabolic pathways. It is metabolized extensively by liver enzymes, primarily CYP3A4 . It also has interactions with other enzymes such as CYP2C9 .
特性
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34)/t13-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMIXIISZAQGF-CAYVGHNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437718 | |
| Record name | Defluoro Aprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170729-76-7 | |
| Record name | Desfluoro aprepitant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Defluoro Aprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFLUORO APREPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ZN5S5LTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














